3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
The next step includes the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. An appropriate phenyl halide and a Lewis acid catalyst, such as aluminum chloride, are used in this step.
Cyclopentylsulfanyl Substitution
The cyclopentylsulfanyl group can be introduced by nucleophilic substitution. Cyclopentyl thiol can react with an appropriate halogenated intermediate under basic conditions.
Nitrile Formation
Finally, the nitrile group is introduced by a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would typically involve optimizing these steps for scalability, cost-effectiveness, and efficiency. This includes using bulk reagents, automated reaction setups, and robust purification techniques like crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a multi-step process. Here is a generalized synthetic route:
Formation of the Cyclopenta[c]pyridine Core
The initial step involves the construction of the cyclopenta[c]pyridine skeleton. This can be done via a condensation reaction between suitable precursors like 1,5-diketones and ammonium acetate.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: : The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : The aromatic phenyl ring and the pyridine core can undergo electrophilic and nucleophilic substitutions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation
Substitution: : Halogenated intermediates, Lewis acids like aluminum chloride (AlCl3)
Major Products
Sulfoxides or sulfones from oxidation
Primary amines from reduction
Various substituted derivatives from substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound can be used in biological studies to explore its interactions with enzymes, proteins, and other biomolecules. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound might be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, materials science, and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be compared with similar compounds that possess related structural motifs, such as:
Cyclopentyl derivatives: : Compounds with cyclopentyl groups exhibit similar steric and electronic properties, affecting their reactivity and interactions.
Phenylpyridine compounds: : These compounds share the phenylpyridine core, influencing their aromaticity and binding interactions.
Nitrile-containing compounds: : The presence of a nitrile group can impart similar reactivity patterns, such as nucleophilicity and hydrogen bonding potential.
These similar compounds might share certain properties with this compound, yet the unique combination of functional groups in this compound defines its distinct characteristics and applications.
Properties
IUPAC Name |
3-cyclopentylsulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c21-13-18-16-11-6-12-17(16)19(14-7-2-1-3-8-14)22-20(18)23-15-9-4-5-10-15/h1-3,7-8,15H,4-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLSLQCIORTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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